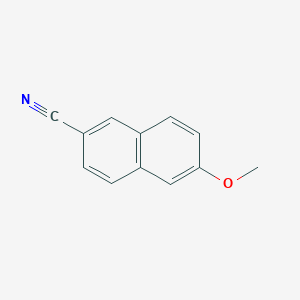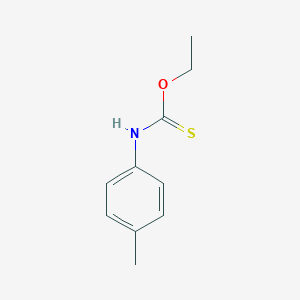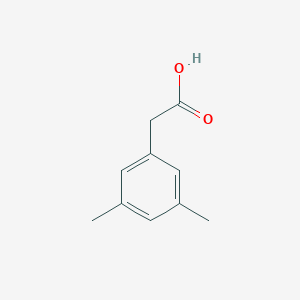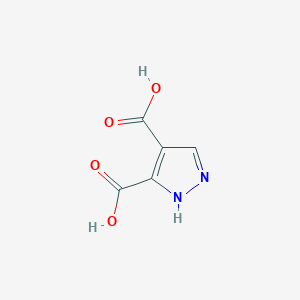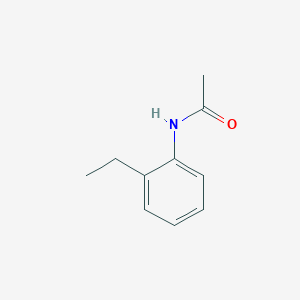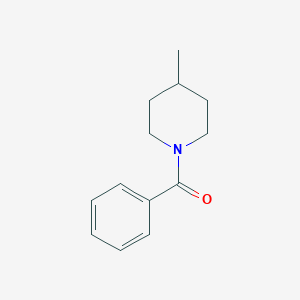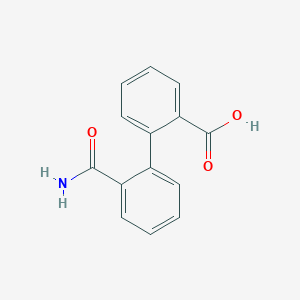
2-(2-carbamoylphenyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-carbamoylphenyl)benzoic acid, also known as N-(2-carbamoylphenyl)anthranilic acid or NAPA, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is slightly soluble in water and has a molecular formula of C15H12N2O3.
Wirkmechanismus
The mechanism of action of 2-(2-carbamoylphenyl)benzoic acid involves the inhibition of COX enzymes, particularly COX-2, which is inducible and responsible for the production of prostaglandins in response to inflammation and injury. By inhibiting COX-2, 2-(2-carbamoylphenyl)benzoic acid reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
2-(2-carbamoylphenyl)benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of prostaglandin production, the suppression of inflammatory cytokines, the modulation of immune responses, the induction of apoptosis in cancer cells, and the protection against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-carbamoylphenyl)benzoic acid has several advantages for lab experiments, including its availability, affordability, and stability. It can be easily synthesized and stored for long periods without significant degradation. However, there are also some limitations associated with the use of 2-(2-carbamoylphenyl)benzoic acid in lab experiments, including its low solubility in water, its potential toxicity at high concentrations, and its potential interference with other biochemical assays.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-carbamoylphenyl)benzoic acid, including the development of more potent and selective COX-2 inhibitors, the investigation of its anticancer mechanisms and potential clinical applications, the exploration of its effects on other inflammatory pathways and diseases, and the evaluation of its safety and toxicity profiles in vivo and in clinical trials.
Conclusion
In conclusion, 2-(2-carbamoylphenyl)benzoic acid is a promising chemical compound that has attracted significant attention in the scientific community due to its anti-inflammatory, analgesic, antipyretic, antioxidant, and anticancer properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(2-carbamoylphenyl)benzoic acid is warranted to fully understand its potential as a therapeutic agent.
Synthesemethoden
2-(2-carbamoylphenyl)benzoic acid can be synthesized through several methods, including the reaction of anthranilic acid with isatoic anhydride and the reaction of anthranilic acid with 2-chlorobenzoic acid. The former method involves the condensation of anthranilic acid and isatoic anhydride, followed by hydrolysis and decarboxylation of the resulting product. The latter method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoic acid with the amino group of anthranilic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-carbamoylphenyl)benzoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. In addition, 2-(2-carbamoylphenyl)benzoic acid has been found to possess antioxidant and anticancer activities.
Eigenschaften
CAS-Nummer |
6747-35-9 |
|---|---|
Produktname |
2-(2-carbamoylphenyl)benzoic Acid |
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-(2-carbamoylphenyl)benzoic acid |
InChI |
InChI=1S/C14H11NO3/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H2,15,16)(H,17,18) |
InChI-Schlüssel |
XEENGIOISBUOKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



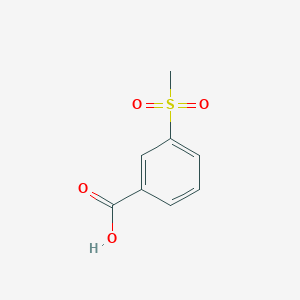
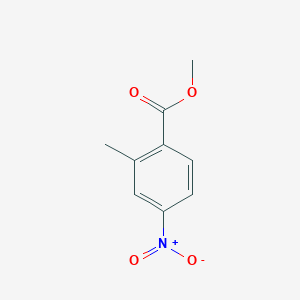



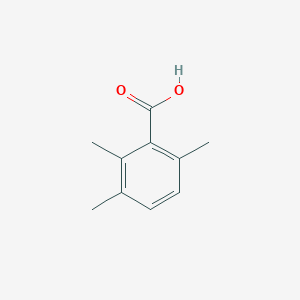
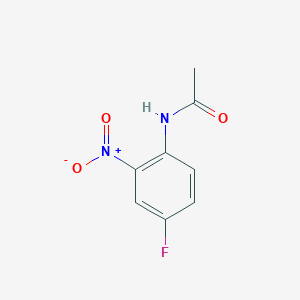
![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
